6-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
6-ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-3-13-6-9-17-15(10-13)16(19(21)22)11-18(20-17)14-7-4-12(2)5-8-14/h4-11H,3H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSGUBTUFTUGHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of acidic or basic catalysts. The reaction conditions often involve refluxing the reactants in solvents like ethanol or acetic acid.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Catalysts such as montmorillonite K-10, a strong and environmentally benign solid acid, can be used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Antimicrobial Activity : Studies have shown that derivatives of quinoline-4-carboxylic acids exhibit significant antimicrobial properties. For instance, compounds similar to 6-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid have been tested against various bacterial strains, demonstrating promising results in inhibiting growth .
- Antitubercular Activity : Research indicates that quinoline derivatives can serve as effective antitubercular agents. A study focused on arylated quinoline analogs reported their efficacy against Mycobacterium tuberculosis, suggesting that modifications in the quinoline structure can enhance activity against this pathogen .
2. Antimalarial Properties
- Plasmodium falciparum Inhibition : Quinoline derivatives have been identified through phenotypic screening as potential antimalarial agents. The compound's ability to inhibit translation elongation factor 2 in Plasmodium falciparum was noted, leading to further development of related compounds with improved pharmacokinetic profiles .
3. Antioxidant Activity
- Radical Scavenging : The antioxidant capabilities of quinoline derivatives have been evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). Results indicated that 6-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid exhibits a notable inhibition percentage, making it a candidate for further exploration in oxidative stress-related conditions .
Case Studies
Mechanism of Action
The mechanism of action of 6-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, such as topoisomerases, which are essential for DNA replication and transcription .
Comparison with Similar Compounds
Key Observations :
- Ethyl vs. Methyl/Chloro/Fluoro at R6 : Ethyl’s bulkiness may reduce solubility but improve lipid bilayer penetration compared to smaller groups (e.g., methyl, fluoro) .
- Aryl Substituents at R2: Electron-donating groups (e.g., 4-methylphenyl) enhance steric bulk, while polar substituents (e.g., 4-aminophenyl) improve water solubility .
Physicochemical Properties
- Melting Points: Analogous compounds (e.g., 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline) exhibit melting points of 223–225°C , suggesting similar thermal stability for the target compound.
- Solubility: Ethyl and aryl groups likely reduce aqueous solubility compared to polar derivatives (e.g., 2-(4-carboxyphenyl)-6-methoxyquinoline-4-carboxylic acid) .
- Stability: Discontinued analogs (e.g., 6-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid) may indicate challenges in synthesis or storage .
Biological Activity
6-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline core substituted with an ethyl group and a 4-methylphenyl group at specific positions. This unique substitution pattern enhances its lipophilicity, facilitating better cellular uptake and interaction with biological targets.
The biological activity of 6-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid can be attributed to several mechanisms:
- DNA Intercalation : The quinoline structure allows the compound to intercalate between DNA bases, disrupting replication and transcription processes, leading to cell death.
- Enzyme Inhibition : It has been shown to inhibit topoisomerases, enzymes critical for DNA unwinding during replication.
- Antimicrobial Activity : The compound exhibits potential antimicrobial properties, making it a candidate for further investigation as an antibacterial agent.
Anticancer Properties
Research has highlighted the anticancer potential of 6-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid. It has been evaluated against various cancer cell lines, showing promising cytotoxic effects. For instance:
- In vitro studies demonstrated significant activity against human leukemia cell lines, with IC50 values indicating effective inhibition of cell proliferation .
- The compound's ability to induce apoptosis in cancer cells has been documented, suggesting a mechanism that involves programmed cell death pathways .
Antimicrobial and Antiparasitic Activity
The compound has also been investigated for its antimicrobial and antiparasitic effects:
Research Findings and Case Studies
Several studies have focused on synthesizing and evaluating the biological activities of quinoline derivatives, including 6-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid. Key findings include:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves the Pfitzinger reaction, where isatin derivatives condense with ketones in an alkaline medium. For example, refluxing 2-(4-methylphenyl)quinoline-4-carboxylic acid precursors with ethylating agents (e.g., ethyl bromide) in the presence of sodium hydride (NaH) in THF at 80°C for 5 hours . Purification via silica gel column chromatography (20% ethyl acetate/petroleum ether) typically achieves >95% purity. Yield optimization may require adjusting stoichiometry (e.g., 1.5 eq. of ethylating agent) or using continuous flow reactors for scalability .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Key precautions include:
- Use of PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Conducting reactions in a fume hood to prevent inhalation of vapors (e.g., SOCl₂ used in acid chloride formation) .
- Immediate decontamination of spills with dry sand or alcohol-insoluble foam, followed by disposal as hazardous waste .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies substituent positions (e.g., ethyl group at C6: δ ~1.3 ppm for CH₃, δ ~2.8 ppm for CH₂). IR confirms carboxylic acid (C=O stretch ~1685 cm⁻¹) and quinoline ring vibrations. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ = calculated for C₁₉H₁₇NO₂) .
Advanced Research Questions
Q. How can structural modifications at the C2 and C6 positions alter biological activity, and what SAR trends are observed?
- Methodological Answer : Substituting the C2 phenyl group with electron-withdrawing groups (e.g., Cl, F) enhances antimicrobial activity by increasing membrane permeability. Ethylation at C6 improves metabolic stability compared to methyl or propyl analogs, as shown in anti-inflammatory assays (IC₅₀ reduction by 40% vs. methyl derivatives) . Docking studies (e.g., using AutoDock Vina) reveal that bulkier C6 substituents enhance binding to COX-2 active sites .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain variability, solvent choice). Standardization steps:
- Use uniform solvent systems (e.g., DMSO concentration ≤1% v/v).
- Validate cytotoxicity via MTT assays on mammalian cell lines (e.g., HEK-293) to rule out false positives .
- Compare minimum inhibitory concentrations (MICs) under controlled pH (7.4 vs. 6.5) to assess pH-dependent activity .
Q. How can reaction conditions be optimized to suppress byproducts during quinoline ring formation?
- Methodological Answer : Byproducts like 4-chloro derivatives form via competing Friedel-Crafts pathways. Mitigation strategies:
- Lower reaction temperature (60°C vs. 80°C) during cyclization.
- Use Lewis acids (e.g., ZnCl₂) to direct regioselectivity .
- Monitor reaction progress via TLC (ethyl acetate/petroleum ether, 4:6) to terminate before byproduct accumulation .
Q. What advanced analytical methods quantify trace impurities in synthesized batches?
- Methodological Answer : HPLC with a C18 column (gradient: 0.1% formic acid in acetonitrile/water) resolves impurities <0.1%. LC-MS/MS identifies common side products (e.g., decarboxylated derivatives at m/z 273.1). For chiral purity, use chiral stationary phases (e.g., Chiralpak AD-H) .
Q. How can computational modeling predict the compound’s environmental impact despite limited ecotoxicological data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
